2,5-Dimethoxyaniline

Description

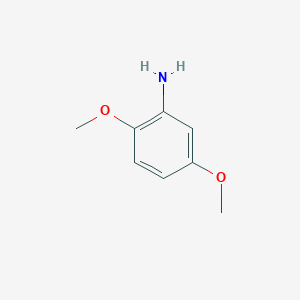

2,5-Dimethoxyaniline, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4138. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

2,5-Dimethoxyaniline can be synthesized through several methods, including chemical oxidative polymerization and electrochemical polymerization. The resulting polymer, poly(this compound), exhibits unique properties that make it suitable for various applications.

- Chemical Oxidative Polymerization : This method involves using oxidizing agents like ferric chloride or ammonium persulfate to synthesize poly(this compound) (PDMA) under controlled conditions. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Scanning Electron Microscopy (SEM) are employed to analyze the structure and morphology of the synthesized polymer .

- Electrochemical Polymerization : PDMA films can be deposited on conductive substrates using electrochemical techniques. This process allows for the control of film thickness and morphology, which is crucial for applications in electronics .

Electrochromic Devices

One of the most promising applications of this compound is in electrochromic devices. These devices change color in response to an applied voltage, making them useful for smart windows, displays, and other visual technologies.

- Reversible Color Change : PDMA exhibits a reversible color change from yellow to blue when subjected to different oxidation states. This property enables rapid switching between states, with response times of less than 2 seconds observed under optimal conditions .

- Applications : The electrochromic properties of PDMA make it suitable for use in smart windows that can modulate light transmission based on electrical signals, enhancing energy efficiency in buildings.

Conductive Polymers

Poly(this compound) is recognized for its high electrical conductivity compared to other polyaniline derivatives. This characteristic is vital for applications in sensors and electronic components.

- Charge Transport Mechanism : Research indicates that the charge transport in PDMA is influenced by Mott's variable range hopping mechanism at various temperatures, which enhances its conductivity .

- Nanostructured Forms : Nanostructured PDMA exhibits superior charge storage capabilities due to its high surface area. This makes it a candidate for use in supercapacitors and batteries where efficient charge storage is crucial .

Nanotechnology Applications

The unique properties of this compound extend into nanotechnology, where it serves as a building block for nanocomposites and sensors.

- Nanocomposite Formation : PDMA can be combined with materials like gold nanoparticles to create sensitive sensors capable of detecting toxins such as microcystin-LR. These sensors utilize impedimetric techniques for label-free detection .

- Environmental Applications : The ability of PDMA to form nanostructured composites enhances its application in environmental monitoring and remediation efforts.

Summary of Key Properties and Applications

| Property/Application | Description |

|---|---|

| Synthesis Methods | Chemical oxidative polymerization; Electrochemical polymerization |

| Electrochromic Devices | Color change from yellow to blue; Fast response time (< 2 seconds) |

| Conductivity | High electrical conductivity; Charge transport via Mott's variable range hopping |

| Nanotechnology | Formation of nanocomposites; Sensitive detection sensors |

| Environmental Monitoring | Potential use in detecting environmental toxins |

Q & A

Q. Basic: What are the critical physical and chemical properties of 2,5-Dimethoxyaniline (DMA) for experimental design?

Answer:

Key properties include:

- Molecular formula : C₈H₁₁NO₂ (MW: 153.18 g/mol) .

- Melting point : 79–82°C; Boiling point : 140°C at 7 mmHg .

- Solubility : 4 g/L in water at 40°C; soluble in ethanol and acidic media .

- Safety : Flash point = 130°C; classified as harmful (UN2811) with acute toxicity .

Methodological Note : Prioritize solubility tests in polar aprotic solvents (e.g., ethanol) for electrochemical synthesis. Use differential scanning calorimetry (DSC) to verify purity before polymerization .

Q. Basic: What methodologies are recommended for synthesizing poly(this compound) (PDMA)?

Answer:

PDMA is synthesized via electrochemical polymerization :

- Conditions : Use 0.1 M DMA in 1 M HClO₄ (perchloric acid) at a platinum electrode .

- Potential : Apply cyclic voltammetry between -0.2 V and +0.8 V (vs. SCE) at 50 mV/s .

- Mechanism : Oxidation of DMA monomers forms radical cations, leading to polymer chain growth (Figure 1 in ).

Optimization Tip : Adjust pH (1–3) and monomer concentration to control film thickness and conductivity .

Q. Advanced: How does DMA’s electrochemical behavior compare to other substituted anilines (e.g., tetrafluoroaniline)?

Answer:

- Oxidation Potential : DMA oxidizes at +0.7 V (vs. SCE), lower than tetrafluoroaniline (+1.4 V), due to electron-donating methoxy groups stabilizing radical intermediates .

- Conductivity : PDMA’s emeraldine salt exhibits higher conductivity (>10⁻³ S/cm) compared to fluorinated analogs (e.g., PTFANI <10⁻⁶ S/cm) .

Methodological Insight : Use comparative cyclic voltammetry (CV) in 0.5 M H₂SO₄ to assess redox peaks and doping efficiency .

Q. Advanced: What factors contribute to conductivity variations in PDMA films?

Answer:

Key variables include:

- Dopant type : Perchlorate (ClO₄⁻) yields higher conductivity than sulfate .

- pH : Acidic conditions (pH < 2) enhance protonation of the polymer backbone .

- Scan rate during synthesis : Slower scan rates (20–50 mV/s) improve crystallinity and charge mobility .

Data Analysis : Measure conductivity via four-point probe and correlate with FTIR spectra to confirm doping levels .

Q. Advanced: How can researchers resolve contradictions in reported PDMA conductivity values?

Answer:

Contradictions often arise from:

- Doping variability : Inconsistent protonation due to humidity or storage conditions .

- Film morphology : Spin-coated vs. electropolymerized films differ in porosity and chain alignment .

Resolution Strategy :

Standardize synthesis protocols (e.g., fixed scan rate, dopant concentration).

Use X-ray diffraction (XRD) to assess crystallinity and correlate with conductivity .

Q. Advanced: What analytical techniques characterize PDMA’s electrochemical and structural properties?

Answer:

- Cyclic Voltammetry (CV) : Identify redox peaks (leucoemeraldine ↔ emeraldine ↔ pernigraniline transitions) .

- Electrochemical Impedance Spectroscopy (EIS) : Quantify charge-transfer resistance in biosensor applications .

- Spectroscopy : FTIR (C-N stretching at 1300 cm⁻¹) and UV-Vis (polaron bands at 400–800 nm) confirm doping .

Q. Safety: What precautions are critical when handling DMA?

Answer:

- Storage : Keep in airtight containers at 2–8°C to prevent oxidation .

- PPE : Use nitrile gloves, goggles, and fume hoods due to acute toxicity (oral LD₅₀ = 302 mg/kg) .

- Waste Disposal : Neutralize acidic residues with KOH before disposal .

Q. Application: How is PDMA integrated into biosensor design?

Answer:

PDMA’s high conductivity and biocompatibility enable use in impedimetric immunosensors :

- Fabrication : Electropolymerize PDMA with multi-wall carbon nanotubes (MWCNTs) on glassy carbon electrodes .

- Functionalization : Immobilize antibodies via EDC/NHS coupling to detect analytes (e.g., fumonisins) .

- Performance : Achieve detection limits <1 nM using EIS with a linear range of 1–100 nM .

Properties

IUPAC Name |

2,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZDVUBIEPVUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88374-66-7 | |

| Record name | Poly(2,5-dimethoxyaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88374-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4059257 | |

| Record name | Benzenamine, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00828 [mmHg] | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102-56-7 | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHOXYANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Z5U3FL10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.